1,4-Cyclohexanediol

Biodegradable Polymers Polyester Modification Mechanical Reinforcement

Formulators seeking enhanced polyester mechanical properties face limited diol options. 1,4-Cyclohexanediol (trans isomer) solves this with its rigid cyclohexane core. • 7.5% incorporation in PBAT increases tensile strength by 29.7% and elastic modulus by 28.5% • trans isomer (CAS 6995-79-5) provides high melting point (141-142°C) and defined hydrogen-bonding for consistent polymer crystallinity • Supplied as ≥97% (GC) white crystalline powder; available from research to bulk quantities with global logistics support

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 6995-79-5
Cat. No. B153633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclohexanediol
CAS6995-79-5
Synonyms(cis)-isomer of 1,4-cyclohexanediol
(trans)-isomer of 1,4-cyclohexanediol
1,4-cyclohexanediol
cis-1,4-cyclohexanediol
trans-1,4-cyclohexanediol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)O
InChIInChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2
InChIKeyVKONPUDBRVKQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Cyclohexanediol (CAS 6995-79-5) for Polymer and Pharmaceutical Sourcing: A Quantitative Procurement Guide


1,4-Cyclohexanediol (1,4-CHD) is a saturated six-membered alicyclic diol (C₆H₁₂O₂, MW 116.16 g/mol) existing as cis and trans stereoisomers [1]. The trans isomer (CAS 6995-79-5) features two hydroxyl groups on opposite sides of the cyclohexane ring, forming a rigid, symmetric structure with a melting point of 141-142°C, boiling point of 252°C, and density of 1.156 g/cm³ . The compound exhibits high water solubility and a predicted pKa of 14.75±0.40 . It is primarily employed as a monomer in polyester and polyurethane synthesis, a pharmaceutical intermediate, and a specialized cryoprotectant .

Why Generic Diol Substitution Fails for 1,4-Cyclohexanediol: Key Differentiators in Isomerism, Rigidity, and Performance


Substituting 1,4-cyclohexanediol with a generic linear or cycloaliphatic diol is not straightforward. Its unique combination of a rigid cyclohexane ring, precise 1,4-hydroxyl geometry, and cis/trans stereochemistry dictates critical performance attributes such as polymer mechanical strength, crystallinity, and hydrogen-bonding networks [1]. Unlike flexible aliphatic diols like 1,6-hexanediol, the cyclohexane core of 1,4-CHD imparts enhanced stiffness and thermal resistance [2]. Compared to 1,4-cyclohexanedimethanol (CHDM), the direct ring attachment of hydroxyl groups in 1,4-CHD leads to different conformational populations and polymer chain packing, directly affecting glass transition temperatures and mechanical properties [3]. Furthermore, the trans isomer of 1,4-CHD exhibits a significantly higher melting point (141-142°C) and distinct solid-state hydrogen-bonding patterns compared to its cis counterpart, impacting crystallinity and processing . The following sections provide quantitative evidence for these specific differentiations.

1,4-Cyclohexanediol: Quantified Performance Advantages over Key Analogs


1,4-Cyclohexanediol Enhances PBAT Copolyester Tensile Strength by 29.7% and Elastic Modulus by 28.5%

Incorporation of 1,4-cyclohexanediol (14 CHDO) into a poly(butylene adipate-co-terephthalate) (PBAT) matrix significantly enhances mechanical properties. At an optimal loading of 7.5% 14 CHDO, the resulting copolyester (PBSAT) exhibits a tensile strength of 24.85 MPa and an elastic modulus of 216 MPa, compared to unmodified PBAT [1]. This represents a 29.7% increase in tensile strength and a 28.5% increase in elastic modulus [1]. The rigid cyclohexane ring of 1,4-CHDO is responsible for this reinforcement.

Biodegradable Polymers Polyester Modification Mechanical Reinforcement

1,4-Cyclohexanediol's Rigid Cyclohexane Core Increases Coating Stiffness and Scratch Resistance Compared to Linear Diols

In elastomeric polyester coatings for automotive pre-coated metal, increasing the content of 1,4-cyclohexanediol (1,4-CHD) results in a measurable increase in coating stiffness. Dynamic mechanical analysis (DMA) shows that as 1,4-CHD content rises, the storage modulus (E') and glass transition temperature (Tg) of the coating increase [1]. This effect is attributed to the high stiffness of the cyclohexane ring in 1,4-CHD compared to the flexible chains of aliphatic diols like 1,6-hexanediol [1]. Formulation EP-6, containing a high proportion of 1,4-CHD, demonstrated superior scratch resistance and gloss recovery after heat treatment in a car wash simulation test [1].

Automotive Coatings Scratch Resistance Polyester Resins

Trans-1,4-Cyclohexanediol Exhibits a Distinct Hydrogen-Bonded Network Enabling Co-Crystal Formation with its Cis Isomer

The trans isomer of 1,4-cyclohexanediol (1,4-CHD) forms a unique 2:1 co-crystal with its cis counterpart [1]. X-ray crystallography reveals that this co-crystal exhibits a specific intermolecular hydrogen-bonding pattern, described using the graph-set model, which is distinct from the all-trans crystal structure [1]. In contrast, 1,2-cyclohexanediol isomers show different solid-state behaviors, with cis-1,2-CHD exhibiting a plastic crystal phase that is absent in the trans isomer [2]. This ability of trans-1,4-CHD to engage in specific and predictable hydrogen-bonded assemblies is a critical material property for crystal engineering and formulation design.

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

1,4-Cyclohexanediol Synthesis Achieves 97-99% Selectivity in Dihydroxybenzene Hydrogenation, Outperforming 1,2-Cyclohexanediol (33-91%)

In the catalytic hydrogenation of dihydroxybenzenes using rhodium nanoparticle catalysts, the selectivity for producing the trans-cyclohexanediol isomer is highly dependent on the starting material [1]. For hydroquinone, the selectivity to 1,4-cyclohexanediol ranges from 97% to 99% [1]. In contrast, hydrogenation of pyrocatechol (1,2-dihydroxybenzene) yields 1,2-cyclohexanediol with a much lower and variable selectivity, ranging from only 33% to 91% [1]. This high and consistent selectivity for 1,4-cyclohexanediol simplifies downstream purification and reduces production costs.

Catalytic Hydrogenation Selectivity Process Chemistry

Trans-1,4-Cyclohexanediol Adopts a Well-Defined Conformational Equilibrium (66.4% Bi-Equatorial, 33.6% Bi-Axial) Critical for Polymer Crystallinity

Computational and experimental studies have determined the precise conformational population breakdown for trans-1,4-cyclohexanediol in the gas phase: 66.4% of molecules adopt the bi-equatorial conformation, while 33.6% are in the bi-axial form [1]. This specific distribution is unique to the trans isomer and is directly preserved in its solid-state structures, where both conformers coexist [1]. In contrast, cis-1,4-cyclohexanediol exists primarily in a single, less symmetric conformation due to steric constraints [2]. When 100% trans-1,4-cyclohexanediol is used as a monomer in copolyether synthesis, the resulting polymers exhibit isodimorphic crystallization behavior and maintain semicrystallinity across all compositions [1].

Conformational Analysis Polymer Crystallinity Material Science

1,4-Cyclohexanediol: Recommended Industrial and Research Applications Based on Quantified Evidence


High-Strength Biodegradable Polyester Modification

For researchers and formulators seeking to enhance the mechanical properties of biodegradable polyesters like PBAT, 1,4-cyclohexanediol is a high-value additive. Evidence shows that a 7.5% incorporation rate increases tensile strength by 29.7% and elastic modulus by 28.5% [1]. This makes it ideal for applications requiring improved load-bearing capacity, such as compostable packaging films, agricultural mulch films, and durable consumer goods.

Scratch-Resistant and Reflowable Automotive Coatings

For manufacturers of automotive pre-coated metal (PCM) systems, 1,4-cyclohexanediol is a critical monomer for formulating elastomeric polyester coatings with high scratch resistance and reflow (self-healing) properties. Its rigid cyclohexane core increases coating stiffness (storage modulus) and Tg, enabling formulations to withstand the harsh conditions of cutting, pressing, and stamping while maintaining gloss after heat treatment [1]. This directly addresses the multi-billion dollar warranty costs associated with micro-scratches in automotive finishes [1].

Pharmaceutical Co-Crystal Engineering and Cryopreservation

In pharmaceutical development, the well-defined hydrogen-bonding patterns of trans-1,4-cyclohexanediol make it a valuable co-former for designing co-crystals to improve drug solubility, stability, or bioavailability [1]. Additionally, its demonstrated cryoprotective properties, as cited in patents for cell and tissue preservation, position it as a specialized component in cryopreservation media, particularly when synergistic effects with other cryoprotectants are desired [2].

Synthesis of High-Performance Polyesters with Enhanced Thermal Stability

For polymer scientists designing transparent, biodegradable copolyesters with elevated glass transition temperatures (Tg), 1,4-cyclohexanediol (CHDO) is a superior alicyclic monomer. Comparative studies show that incorporating CHDO into poly(ethylene succinate-co-terephthalate) (PEST) significantly increases Tg due to the rigidity of its cyclohexane ring [1]. While isosorbide may induce a larger Tg increase at lower incorporation ratios, CHDO offers a balance of rigidity, processability, and consistent incorporation that makes it a reliable choice for tuning thermal properties [1].

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